molecular formula C10H10O2 B13989262 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- CAS No. 66122-70-1

1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-

Cat. No.: B13989262
CAS No.: 66122-70-1
M. Wt: 162.18 g/mol
InChI Key: VTSAALCORKKACE-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- is a chemical compound belonging to the class of isocoumarins. It is known for its diverse biological activities and is used in various scientific research fields. The compound has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of o-hydroxyacetophenone with acetic anhydride in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
  • 1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-
  • 1H-2-Benzopyran-1-one, 3,4-dihydro-4,6-dihydroxy-7-methoxy-3-methyl-

Comparison: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

CAS No.

66122-70-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H10O2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-5,7H,6H2,1H3

InChI Key

VTSAALCORKKACE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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